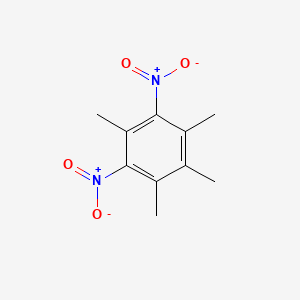

Dinitroisodurene

Description

Historical Context and Early Investigations in Aromatic Nitration

Aromatic nitration, the process of introducing a nitro group (-NO₂) onto an aromatic ring, has been a cornerstone of organic synthesis since the early 19th century. Pioneering work by scientists like Mitscherlich in 1834, who nitrated coal tar-derived hydrocarbons with fuming nitric acid, and Laurent in 1835, who studied naphthalene (B1677914) nitration, laid the groundwork for this reaction chemcess.com. A significant advancement came in 1845 when Hofmann and Muspratt systematically explored the nitration of benzene (B151609) using a mixture of nitric and sulfuric acids, a combination that became known as "mixed acid" chemcess.com. This method proved more effective and controllable for introducing nitro groups.

The nitration of polyalkylbenzenes, such as isodurene (1,2,3,5-tetramethylbenzene), presents unique challenges and opportunities due to the activating and directing effects of the alkyl substituents. Early investigations into the nitration of such compounds revealed that the reaction could proceed beyond mononitration, leading to dinitro derivatives. Specifically, the direct nitration of isodurene has been reported to yield dinitroisodurene, often accompanied by other nitrated byproducts archive.org. These studies contributed to the understanding of how multiple alkyl groups influence the regioselectivity and extent of nitration on the aromatic ring.

Significance within Polyalkylbenzene Chemistry and Nitroaromatic Compounds

This compound holds significance as a member of two important chemical families: polyalkylbenzenes and nitroaromatic compounds.

Polyalkylbenzenes: Isodurene, the parent hydrocarbon, is one of the isomers of tetramethylbenzene wikipedia.org. The presence of four methyl groups on the benzene ring in this compound influences its physical properties and chemical reactivity. Alkyl groups are activating and ortho-, para-directing in electrophilic aromatic substitution, but the steric bulk of multiple methyl groups can also play a role in directing substitution and affecting reaction rates msu.edu. This compound, with its symmetrical placement of nitro groups relative to the methyl substituents, provides a model system for studying these effects.

Nitroaromatic Compounds: Nitroaromatic compounds, in general, are vital intermediates in the synthesis of a vast array of chemicals, including dyes, pharmaceuticals, polymers, and explosives ontosight.aiwikipedia.org. The nitro group is strongly electron-withdrawing, significantly altering the electronic properties of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution wikipedia.org. Furthermore, the nitro group itself can be readily reduced to an amino group, a transformation crucial for synthesizing many valuable organic molecules, such as aromatic amines used in dyes and pharmaceuticals wikipedia.orgjsynthchem.com. This compound, possessing two such groups, exhibits enhanced electron deficiency and potential for further chemical transformations.

Overview of Key Research Avenues for this compound

Research concerning this compound has primarily focused on its synthesis, characterization, and reactivity.

Synthesis: The most direct route to this compound involves the nitration of isodurene. Studies have explored the conditions for achieving dinitration, noting the formation of this compound with a melting point around 181°C from the direct nitration of isodurene archive.org. Further nitration of this compound has also been investigated, revealing specific substitution patterns influenced by the existing nitro and methyl groups cdnsciencepub.com.

Physical and Chemical Properties: Characterization of this compound includes determining its molecular formula (C₁₀H₁₂N₂O₄), molecular weight (224.21 g/mol ), and melting point. chemeo.com provides calculated thermodynamic and physical properties, such as standard Gibbs free energy of formation, enthalpy of formation, and solubility parameters, which are crucial for understanding its behavior.

Reactivity Studies: Investigations into the reactivity of this compound have included its electrochemical reduction. Studies have detected unidentified radicals during the reduction of this compound, suggesting complex reaction pathways and potential side reactions researchgate.net. Research has also explored the behavior of this compound anions in mixed solvent systems, providing insights into their electronic structure and interactions researchgate.net.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| IUPAC Name | 1,2,3,5-Tetramethyl-4,6-dinitrobenzene | - | chemeo.com |

| CAS Number | 4674-22-0 | - | chemeo.com |

| Molecular Formula | C₁₀H₁₂N₂O₄ | - | chemeo.com |

| Molecular Weight | 224.21 | g/mol | chemeo.com |

| Melting Point | 181 | °C | archive.org |

| SMILES | Cc1c(C)c(N+[O-])c(C)c(N+[O-])c1C | - | chemeo.com |

| InChI | InChI=1S/C10H12N2O4/c1-5-6(2)9(11(13)14)8(4)10(7(5)3)12(15)16/h1-4H3 | - | chemeo.com |

| InChI Key | NYUTYKUIBRNYIV-UHFFFAOYSA-N | - | chemeo.com |

Table 2: Synthesis of this compound

| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Notes | Source |

| Isodurene | Direct Nitration | Nitric acid | This compound | Accompanied by dinitroxylene; reported melting point of product is 181°C. | archive.org |

| This compound | Nitration | Fuming nitric acid | Various products | Products include 2,6-dinitro-3,4,5-trimethylbenzaldehyde, dinitrobenzoic acid, etc. core.ac.uk | core.ac.uk |

Compound List

This compound: 1,2,3,5-Tetramethyl-4,6-dinitrobenzene (CAS: 4674-22-0)

Isodurene: 1,2,3,5-Tetramethylbenzene

Dinitroxylene: Mentioned as a byproduct in the nitration of isodurene.

2,6-Dinitro-3,4,5-trimethylbenzaldehyde: A product from the further nitration of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetramethyl-4,6-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-6(2)9(11(13)14)8(4)10(7(5)3)12(15)16/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUTYKUIBRNYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283506 | |

| Record name | Dinitroisodurene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4674-22-0 | |

| Record name | NSC31896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinitroisodurene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Dinitroisodurene

Direct Nitration Pathways for Isodurene and Related Polyalkylbenzenes

Direct nitration of isodurene (1,2,3,5-tetramethylbenzene) and other polyalkylbenzenes is a primary route to dinitroisodurene and related compounds. The reaction typically employs nitrating mixtures, such as concentrated nitric acid and sulfuric acid (mixed acid), or fuming nitric acid. The regioselectivity and yield of these reactions are influenced by the structure of the polyalkylbenzene and the reaction conditions, including temperature and reaction time.

For instance, this compound (4,6-dinitro-1,2,3,5-tetramethylbenzene) can be formed through the nitration of isodurene. While specific details on the direct synthesis of this compound from isodurene are not extensively detailed in the provided search results, the general principles of polyalkylbenzene nitration are established. Studies on related tetramethylbenzenes, such as durene (1,2,4,5-tetramethylbenzene), show that nitration can lead to dinitro derivatives, though durene is noted to be more stable towards fuming nitric acid compared to isodurene oup.com.

Research indicates that this compound itself reacts readily with cold fuming nitric acid, yielding 2,6-dinitro-3,4,5-trimethylbenzaldehyde as the major product, along with smaller amounts of other derivatives oup.com. This suggests that this compound can serve as a precursor for further functionalization through nitration or other reactions.

Mechanistic Considerations in this compound Formation

The formation of this compound and other nitroaromatic compounds generally proceeds via electrophilic aromatic substitution (EAS) nih.govmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. The key electrophile in nitration reactions is the nitronium ion (NO₂⁺), which is typically generated from the reaction of nitric acid with a strong acid like sulfuric acid nih.govmasterorganicchemistry.comlibretexts.org.

The mechanism involves the attack of the aromatic π-system on the nitronium ion, forming a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or Wheland intermediate nih.govmasterorganicchemistry.comlibretexts.org. This intermediate then loses a proton to restore aromaticity, yielding the nitrated product nih.govmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. The regioselectivity of EAS reactions, including nitration, is governed by the directing effects of existing substituents on the aromatic ring libretexts.org. Alkyl groups, like those in isodurene, are activating and ortho/para-directing, influencing where the incoming nitro group will attach.

In some cases, particularly with highly substituted or deactivated aromatic systems, or under specific conditions, alternative mechanisms or side reactions can occur. For example, ipso-nitration (attack at a substituted position) can compete with normal substitution, leading to rearranged products or adducts cdnsciencepub.comoup.comcanterbury.ac.nz. The precise mechanism and regioselectivity can be influenced by factors such as solvent, temperature, and the nature of the nitrating agent nih.govcdnsciencepub.comnih.govrsc.orgchemmethod.comthieme-connect.de.

Synthesis of this compound Derivatives from Precursors

Several derivatives of this compound, featuring functional groups such as aldehydes, carboxylic acids, phenylnitromethanes, and benzyl (B1604629) alcohols, can be synthesized. These syntheses often involve the nitration of appropriately substituted precursors or the modification of existing dinitro compounds.

Dinitro-3,4,5-trimethylbenzaldehyde can be prepared through the nitration of 3,4,5-trimethylbenzaldehyde (B3054037) or by the further reaction of this compound. One reported method involves the reaction of 4,6-dinitroisodurene with cold fuming nitric acid, which yields 2,6-dinitro-3,4,5-trimethylbenzaldehyde in yields of 76-84% oup.com. This reaction also produces small amounts of other dinitro derivatives as by-products.

Dinitro-3,4,5-trimethylbenzoic acid can be obtained as a by-product during the nitration of this compound with fuming nitric acid oup.com. Similarly, the nitration of 3,4,5-trimethylbenzoic acid could potentially yield dinitro-3,4,5-trimethylbenzoic acid, although specific literature detailing this direct route was not found. The synthesis of 3,5-dinitrobenzoic acid from benzoic acid involves nitration with a mixture of sulfuric and fuming nitric acids, highlighting the general approach for introducing multiple nitro groups onto a benzoic acid core orgsyn.orggoogle.com.

Dinitro-3,4,5-trimethylphenylnitromethane and dinitro-3,4,5-trimethylbenzyl alcohol can be formed as minor by-products during the reaction of this compound with fuming nitric acid oup.com. The synthesis of related nitrobenzyl alcohol derivatives, such as 3,4,5-trimethoxybenzyl alcohol, typically involves the oxidation of the corresponding aldehyde or other functional group transformations nih.govuni-regensburg.degoogle.com. The nitration of tetramethylbenzenes in acetic anhydride (B1165640) has also been shown to produce side-chain derivatives, including benzylic nitrates and phenylnitromethanes, alongside ring-nitrated products cdnsciencepub.com.

Compound List:

this compound (4,6-Dinitro-1,2,3,5-tetramethylbenzene)

Isodurene (1,2,3,5-Tetramethylbenzene)

2,6-Dinitro-3,4,5-trimethylbenzaldehyde

2,6-Dinitro-3,4,5-trimethylbenzoic Acid

2,6-Dinitro-3,4,5-trimethylphenylnitromethane

2,6-Dinitro-3,4,5-trimethylbenzyl Alcohol

Durene (1,2,4,5-Tetramethylbenzene)

3,4,5-Trimethylbenzaldehyde

3,4,5-Trimethylbenzoic Acid

3,5-Dinitrobenzoic Acid

Nitronium ion (NO₂⁺)

Nitrobenzene

3,5-Dichlorobenzyl alcohol

3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxybenzyl alcohol

3,6-Dinitro-2,4,5-trimethylbenzaldehyde

3,6-Dinitro-2,4,5-trimethylbenzyl nitrate (B79036)

4,6-Dinitro-1,2,3,5-tetramethylbenzene

Advanced Reactivity and Transformation Pathways of Dinitroisodurene

The reactivity of dinitroisodurene is characterized by its susceptibility to further electrophilic attack, as well as transformations occurring on its methyl side chains. These reactions are often influenced by the presence of the nitro groups, which significantly alter the electron distribution within the aromatic system.

Unusual Aromatic Nitration Mechanisms Involving this compound

Aromatic nitration typically involves the substitution of a hydrogen atom on the aromatic ring by a nitro group. However, in highly substituted or deactivated aromatic systems like this compound, alternative mechanisms, such as ipso attack, become significant.

Electrophilic aromatic substitution can occur not only at positions bearing hydrogen atoms but also at positions already substituted by other groups, a phenomenon known as ipso attack. In this compound, the methyl groups activate the ring, while the nitro groups deactivate it. Electrophilic attack, such as by the nitronium ion (NO₂⁺), can target positions already occupied by substituents. For instance, the 2-position of this compound is noted to be activated by the adjacent methyl groups and less deactivated by the nitro groups, making it a potential site for ipso attack cdnsciencepub.com.

When an electrophile attacks an ipso position, it can lead to the formation of a Meisenheimer-type complex. The subsequent fate of this intermediate depends on the nature of the leaving group and the reaction conditions. In some cases, the attacking group may displace the existing substituent, or the substituent may migrate to a different position after rearrangement stackexchange.comgovtpgcdatia.ac.iniupac.org. While direct displacement of a nitro group by another electrophile is less common, the methyl groups on this compound can influence the regioselectivity and outcome of such reactions, potentially leading to complex product mixtures or rearrangements libretexts.org.

Side-Chain Functionalization via Nitration Processes

The methyl groups attached to the aromatic ring of this compound are susceptible to various functionalization reactions under nitrating conditions, leading to a range of side-chain modified products. These transformations often involve oxidation or substitution at the benzylic position.

Side-chain nitro-oxylation involves the introduction of both a nitro group and an oxygen-containing functional group onto a methyl side chain. While specific detailed mechanisms for this compound are not extensively documented in the provided literature, the formation of aldehyde products from the nitration of polyalkylbenzenes suggests related oxidative processes can occur on the methyl groups kyoto-u.ac.jpcore.ac.uk. For example, the nitration of this compound with fuming nitric acid can yield 2,6-dinitro-3,4,5-trimethylbenzaldehyde, indicating oxidation of a methyl group to an aldehyde functionality kyoto-u.ac.jpcore.ac.uk.

Side-chain acetoxylation and acetamidation involve the introduction of acetoxy (-OCOCH₃) or acetamido (-NHCOCH₃) groups, respectively, onto the methyl substituents. Although direct examples of this compound undergoing these specific reactions via typical nitration are not explicitly detailed, these pathways are recognized in the broader context of side-chain functionalization during electrophilic aromatic substitution or related oxidative processes kyoto-u.ac.jp. The formation of aryl acetates, such as 2,3,4,5-tetramethylphenyl acetate, as minor products during the nitration of related polyalkylbenzenes, hints at the possibility of such transformations occurring cdnsciencepub.com.

Direct side-chain nitration refers to the introduction of a nitro group onto one of the methyl groups of the this compound molecule. This process typically occurs via radical mechanisms or electrophilic attack at the benzylic position. Research indicates that during the nitration of dinitrotetramethylbenzenes, side-chain (benzylic) nitrates are formed cdnsciencepub.com. Furthermore, preferential side-chain attack at primary alkyl groups has been observed in related nitration reactions core.ac.uk. For instance, the nitration of 4-fluorotoluene (B1294773) has been shown to result in side-chain nitration, yielding 4-fluoro-α-nitrotoluene rsc.org.

This category encompasses reactions that involve the nitro groups themselves or functional groups containing nitrogen or oxygen that are introduced onto the side chains. The nitro groups in this compound are electron-withdrawing and can influence the reactivity of the molecule. In some nitration reactions of aromatic compounds containing oxygen atoms (e.g., anisole), attack at the oxygen atom can lead to the formation of phenyl nitrates kyoto-u.ac.jp. While specific reactions involving "lateral nitrogen or oxygen atoms" directly on this compound's side chains are not detailed in the provided search results, the nitro groups themselves are sites of potential reactivity or can influence reactions occurring on adjacent atoms.

Summary of Nitration Products of this compound

The nitration of this compound with fuming nitric acid has been reported to yield a primary product along with several by-products, illustrating the complex reactivity of this compound.

| Product | Yield / Observation | Reference(s) |

| 2,6-dinitro-3,4,5-trimethylbenzaldehyde | 76–84% | kyoto-u.ac.jpcore.ac.uk |

| 2,6-dinitro-3,4,5-trimethylbenzoic acid | Small amounts (by-product) | kyoto-u.ac.jp |

| 2,6-dinitro-3,4,5-trimethylphenylnitromethane | Small amounts (by-product) | kyoto-u.ac.jp |

| 2,6-dinitro-3,4,5-trimethylbenzyl alcohol | Small amounts (by-product) | kyoto-u.ac.jp |

| 2,6-di-nitro-3,4,5-trimethylbenzyl nitrate (B79036) | Formed during nitration | cdnsciencepub.com |

Compound Name List:

this compound

1,2,3,5-tetramethyl-4,6-dinitrobenzene

2,6-dinitro-3,4,5-trimethylbenzaldehyde

2,6-dinitro-3,4,5-trimethylbenzoic acid

2,6-dinitro-3,4,5-trimethylphenylnitromethane

2,6-dinitro-3,4,5-trimethylbenzyl alcohol

2,6-di-nitro-3,4,5-trimethylbenzyl nitrate

Nuclear Rearrangement and Transformation Mechanisms

This compound, a derivative of tetramethylbenzene, exhibits complex reactivity under various nitrating conditions, often deviating from simple electrophilic aromatic substitution. These transformations can involve intricate nuclear rearrangements and the formation of diverse products, reflecting the influence of the methyl substituents and nitro groups on the aromatic system.

Acyloxylation and Alkoxylation Pathways

Nuclear acyloxylation and alkoxylation reactions represent pathways where an acetoxy (-OCOCH₃) or alkoxy (-OR) group is introduced directly onto the aromatic ring, often occurring in conjunction with nitration. During the nitration of polymethylbenzenes in acetic anhydride (B1165640), 1,4-acetoxynitro adducts can form, which may subsequently undergo rearomatization to yield "abnormal" nitration products, including aryl acetates cdnsciencepub.comkyoto-u.ac.jp. While specific examples directly involving this compound are not detailed, these reactions are characteristic of nitration conditions in the presence of acylating agents like acetic anhydride, which can act as a solvent and nucleophile cdnsciencepub.comkyoto-u.ac.jp.

Oxynitration Phenomena

Oxynitration phenomena encompass reactions where both a nitro group and an oxygen-containing functional group (such as hydroxyl or alkoxy) are introduced onto the aromatic ring, often accompanied by rearrangements. This compound, when treated with fuming nitric acid, undergoes significant transformations. A primary product observed is 2,6-dinitro-3,4,5-trimethylbenzaldehyde, with smaller quantities of 2,6-dinitro-3,4,5-trimethylbenzoic acid, 2,6-dinitro-3,4,5-trimethylphenylnitromethane, and 2,6-dinitro-3,4,5-trimethylbenzyl alcohol being formed as byproducts core.ac.uk. These transformations suggest complex oxidative and nitrative processes occurring on the substituted aromatic ring.

Formation of Unsaturated Cyclic Ketones

The formation of unsaturated cyclic ketones is a notable transformation observed in the nitration of certain polymethylbenzenes. For instance, dinitroprehnitene has been reported to yield an unsaturated cyclic ketone under nitrating conditions kyoto-u.ac.jp. While direct evidence for this compound forming unsaturated cyclic ketones through nitration is not explicitly detailed in the provided literature, this class of reaction highlights the potential for complex cyclization and oxidation pathways in highly substituted aromatic systems under electrophilic attack.

Nitrative Condensations

Nitrative condensations involve reactions where nitration is accompanied by the coupling or condensation of aromatic molecules. In the nitration of alkylbenzenes, particularly polymethylbenzenes, coupling reactions leading to nitrobiphenyls can occur kyoto-u.ac.jpcore.ac.uk. This process is sensitive to the structure of the hydrocarbon and the reaction conditions. While specific nitrative condensation products of this compound are not detailed, the general tendency for polymethylbenzenes to undergo such coupling reactions under nitrating conditions suggests this as a potential, albeit perhaps minor, reaction pathway.

Nitrations with Rearrangement (e.g., ipso-cyclohexadienyl cation rearrangements)

A significant aspect of the reactivity of polymethylbenzenes, including those that can lead to this compound, involves nitration with rearrangement, particularly via ipso-cyclohexadienyl cation intermediates cdnsciencepub.comkyoto-u.ac.jp. During nitration, an ipso-nitrocyclohexadienyl cation can form. In environments with low solvent nucleophilicity, this cation can undergo rearrangement to a more stable non-ipso cation before being captured by a nucleophile or deprotonated to form the nitroarene cdnsciencepub.com. The yield of the nitroarene product is generally increased under conditions that favor cation rearrangement, such as strongly acidic media with low solvent nucleophilicity cdnsciencepub.com. This mechanism explains how the nitro group can effectively migrate or how the initial addition product can transform into a different isomer or product.

Electron Transfer and Radical Anion Chemistry of this compound

The presence of electron-withdrawing nitro groups on the this compound molecule suggests potential for electron transfer processes and the formation of radical anions. While direct studies detailing the electron transfer and radical anion chemistry specifically of this compound are not extensively provided, general principles of radical anion chemistry are applicable.

Radical anions are often generated through single-electron transfer (SET) from a reducing agent to a molecule, or electrochemically nih.govlibretexts.org. These species are typically highly reactive intermediates. In the context of nitroaromatic compounds, the nitro groups can significantly lower the molecule's LUMO energy, making it more susceptible to reduction and the formation of a radical anion sioc-journal.cn. Such radical anions can participate in further reactions, including fragmentation, disproportionation, or acting as mediators in catalytic cycles nih.govsioc-journal.cnchemrxiv.org. The photochemistry of radical anions is also an area of interest, where excited radical anions can act as potent reducing agents or generate solvated electrons chemrxiv.org. For this compound, its radical anion, if formed, would likely exhibit reactivity influenced by the electron-withdrawing nitro groups and the electron-donating methyl groups, potentially leading to unique transformation pathways.

Compound List:

| Compound Name |

| This compound |

| 2,6-dinitro-3,4,5-trimethylbenzaldehyde |

| 2,6-dinitro-3,4,5-trimethylbenzoic acid |

| 2,6-dinitro-3,4,5-trimethylphenylnitromethane |

| 2,6-dinitro-3,4,5-trimethylbenzyl alcohol |

| Dinitroprehnitene |

| 4-acetoxy-o-xylene |

| 3-nitro-o-xylene |

| 4-nitro-o-xylene |

| Nitrobiphenyls |

| ipso-nitrocyclohexadienyl cation |

| Nitroarene |

| 9,10-dicyanoanthracene (DCA○–) |

| Naphthalene (B1677914) monoimide radical anion |

| Benzophenone |

| Benzophenone radical anion |

| 4-nitrophenyl isocyanate radical anion |

| Benzyl (B1604629) anion |

| Stilbene |

Reaction Data Table:

Reaction of this compound with Fuming Nitric Acid

| Reactant(s) | Conditions | Product | Yield (%) |

| This compound | Fuming Nitric Acid, RT | 2,6-dinitro-3,4,5-trimethylbenzaldehyde | 76–84 |

| This compound | Fuming Nitric Acid, RT | 2,6-dinitro-3,4,5-trimethylbenzoic acid (byproduct) | Small amounts |

| This compound | Fuming Nitric Acid, RT | 2,6-dinitro-3,4,5-trimethylphenylnitromethane (byproduct) | Small amounts |

| This compound | Fuming Nitric Acid, RT | 2,6-dinitro-3,4,5-trimethylbenzyl alcohol (byproduct) | Small amounts |

(RT: Room Temperature)

Formation and Stability of this compound Radical Anions

This compound is capable of forming radical anions, a process that has been studied using Electron Spin Resonance (ESR) spectroscopy. researchgate.net, researchgate.net Research conducted in mixed solvent systems, such as dimethylformamide (DMF) and water, has provided significant insights into the stability and electronic characteristics of these radical anions. researchgate.net Studies have observed that as the concentration of water increases in DMF-water mixtures, there are corresponding changes in the ESR spectral parameters of this compound radical anions. Specifically, an increase in nitrogen splittings and a decrease in methyl-proton splittings have been noted. researchgate.net This behavior suggests that solvent-solute interactions, potentially through the formation of 1:1 solvent-solute complexes, play a role in influencing the electronic distribution within the radical anion. researchgate.net Further evidence for solvent-mediated effects comes from the observation that the lines corresponding to the MI=±1 transitions for this compound radical anions broaden rapidly with increasing water concentration, indicating dynamic processes or altered relaxation rates influenced by the solvent environment. researchgate.net

Generally, the stability of aromatic radical anions is influenced by several factors, including the inherent molecular structure of the parent compound, the nature of the solvent and counterion employed, as well as external conditions such as temperature and pressure. nih.gov, numberanalytics.com Nitro radical anions, in general, can achieve sufficient stabilization within the time frame of electrochemical experiments, making them amenable to study. uchile.cl

Electrochemical Reduction Processes

The electrochemical reduction of this compound has been investigated through constant potential electrolysis conducted within an electrolytic cell. researchgate.net These studies have revealed the detection of radical species during the reduction process. researchgate.net Specifically, unidentified radicals were observed during the electrochemical reduction of this compound, which are understood to originate from concurrent side reactions occurring during the electrolysis. researchgate.net The nature of these radicals and the mechanisms of the associated side reactions have been a topic of discussion in the scientific literature. researchgate.net Comparative analyses have also been performed, examining the reduction reactions of related compounds like m- and p-dinitrobenzene and the spectral characteristics of their corresponding nitroaniline anions. researchgate.net Furthermore, research has explored correlations between the spin-density distribution in sterically hindered nitrobenzenes and their polarographic half-wave potentials, offering a broader context for understanding their electrochemical behavior. researchgate.net

Investigation of Side Reactions during Electrochemical Reduction

The electrochemical reduction of this compound is characterized by the occurrence of side reactions that lead to the formation of detectable radical species. researchgate.net These unidentified radicals, observed during constant potential electrolysis, are attributed to these parallel reaction pathways. researchgate.net The specific nature of these side reactions has been a focus of investigation, with researchers discussing their potential mechanisms. researchgate.net Solvent interactions appear to be a significant factor influencing the stability and spectral characteristics of the this compound radical anions. researchgate.net The observed rapid broadening of the MI=±1 lines for this compound anions with increasing water concentration in mixed solvent studies suggests that solvent-solute complexation or dynamic processes contribute to or are indicative of these side reactions. researchgate.net Similar findings have been reported for related compounds, such as dinitrodurene (B1582519) and dinitromesitylene, where Bernal and Fraenkel identified unidentified free radicals arising from side reactions during their electrochemical reduction. researchgate.net This suggests a recurring theme in the electrochemical reduction of poly-substituted nitroaromatic compounds.

Research Findings on Solvent Effects on this compound Radical Anions

| Solvent Composition Effect | Nitrogen Splittings | Methyl-Proton Splittings | MI=±1 Line Width |

| Increasing Water Content | Increase | Decrease | Rapid Broadening |

Compound List:

this compound (Benzene, 1,2,3,5-tetramethyl-4,6-dinitro-)

Spectroscopic Characterization and Mechanistic Elucidation Through Advanced Techniques

Electron Spin Resonance (ESR) Spectroscopy of Dinitroisodurene Anions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic method for studying species with unpaired electrons, such as radical anions. The ESR spectrum of the this compound anion provides a wealth of information about the distribution of the unpaired electron's spin density and the dynamic processes occurring within the molecule.

The interaction of the unpaired electron with magnetic nuclei, such as ¹⁴N and ¹H, leads to hyperfine splitting in the ESR spectrum. The magnitude of this splitting, known as the hyperfine splitting constant (a), is directly proportional to the spin density at the nucleus. For the this compound anion, the most significant hyperfine interactions are with the two nitrogen nuclei of the nitro groups and the protons of the four methyl groups.

Studies on the this compound anion have revealed a significant dependence of the nitrogen (a_N) and methyl-proton (a_H) hyperfine splitting constants on the surrounding environment. This sensitivity to the solvent highlights the role of specific solvent-solute interactions in modulating the electronic structure of the radical anion.

Interactive Data Table: Solvent Effects on Hyperfine Splitting Constants of this compound Anion

| Solvent System | Trend for Nitrogen Splitting (a_N) | Trend for Methyl-Proton Splitting (a_H) |

| Increasing Water in DMF | Increase | Decrease |

Note: This table illustrates the qualitative trends observed. Specific numerical values are dependent on the precise solvent composition and temperature.

The composition of the solvent has a pronounced effect on the ESR parameters of the this compound anion. In mixtures of dimethylformamide (DMF) and water, a systematic change in the hyperfine splitting constants is observed as the proportion of water is increased. Specifically, the nitrogen splitting constant (a_N) increases, while the methyl-proton splitting constant (a_H) decreases.

This behavior is attributed to the formation of specific solvent-solute complexes. Water, being a protic solvent, can form hydrogen bonds with the oxygen atoms of the nitro groups. This interaction draws spin density away from the aromatic ring and towards the nitrogen atoms, leading to an increase in a_N. Conversely, the withdrawal of spin density from the ring results in a decrease in the spin density at the methyl-proton positions, causing a reduction in a_H. This relationship can be modeled by assuming an equilibrium between the radical anion and its 1:1 solvent-solute complexes.

In the ESR spectra of certain radical anions, a phenomenon known as the alternating linewidth effect can be observed. This effect manifests as a variation in the linewidths of different hyperfine components within the spectrum. While detailed studies specifically on alternating linewidth effects in this compound are not extensively documented in readily available literature, this phenomenon is well-known in related dinitroaromatic compounds, such as the 1,4-dinitrodurene radical anion. The effect typically arises from the modulation of anisotropic hyperfine interactions or g-tensors by molecular tumbling, or from dynamic processes such as intramolecular electron transfer or conformational changes that are intermediate on the ESR timescale.

To quantitatively analyze the dynamic processes that give rise to phenomena like alternating linewidths, various dynamic models can be employed. The "two-jump" and "four-jump" models are classic examples used to simulate ESR spectra of systems undergoing intramolecular exchange.

In the context of dinitroaromatic radical anions, these models can describe the exchange of the unpaired electron between the two nitro groups. The "two-jump" model considers a scenario where the two nitrogen atoms interchange their environments. While this model has been applied to similar systems, it can sometimes provide poor reproductions of the experimental spectra. The "four-jump" model offers a more sophisticated description of the dynamic processes. For a related compound, the 1,4-dinitrodurene radical anion, its ESR spectrum is a classic example that can be computer-simulated based on either a two- or a four-jump model. nih.gov

Spectroscopic Signatures of Intermediates and Reaction Products (excluding basic identification data)

The study of this compound extends beyond its stable radical anion to the spectroscopic characterization of transient intermediates and final products of its chemical reactions. Techniques such as UV-Vis and NMR spectroscopy are crucial in this regard, providing insights into the electronic transitions and structural features of these species. While specific detailed spectroscopic data for the reaction intermediates and products of this compound are not extensively available in the public domain, general principles of spectroscopic analysis of related nitroaromatic compounds can be applied. For instance, the reduction of nitroaromatic compounds can lead to a variety of products, including nitroso, hydroxylamino, and amino derivatives, each with distinct spectroscopic signatures. The formation and decay of such intermediates can often be monitored by time-resolved spectroscopic methods.

Theoretical and Computational Chemistry of Dinitroisodurene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, are fundamental to understanding the electronic structure and energetics of molecules like dinitroisodurene uni-mainz.dersdjournal.orgnrel.gov. These calculations involve solving the electronic Schrödinger equation to determine molecular geometries, bond lengths, bond angles, and energy landscapes mst.eduuni-mainz.de. The accuracy of these calculations relies on the chosen theoretical methods and basis sets, which aim to approximate the complex interactions of electrons within a molecule nrel.gov. By optimizing molecular structures, researchers can obtain precise energetic values, such as total energies and vibrational frequencies, which are crucial for characterizing the stability and potential reactivity of the compound mst.edursdjournal.org. While specific computational data for this compound are not detailed in the provided search results, these methods are standard for analyzing such aromatic nitro compounds researchgate.netresearchgate.net.

Prediction of Electron Affinities and Redox Potentials

The prediction of electron affinities (EA) and redox potentials is a key application of computational chemistry, providing insights into a molecule's propensity to accept or donate electrons rsc.orgmdpi.combeilstein-journals.org. Electron affinity, in particular, is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion beilstein-journals.org. Computational methods can predict these values, which are then often correlated with experimentally measured reduction potentials mdpi.combeilstein-journals.org. For this compound, as with other nitroaromatic compounds, these calculations would reveal its electrochemical behavior, such as its capacity to form radical anions researchgate.netresearchgate.net. For instance, studies on related dinitroaromatic systems have shown that electron affinities are influenced by the positions and number of nitro groups, with more electron-withdrawing groups generally leading to higher electron affinities researchgate.netresearchgate.net.

Modeling of Reaction Pathways and Transition States (e.g., ipso-nitration)

Computational chemistry plays a vital role in modeling reaction mechanisms, including the identification of transition states and reaction pathways mst.eduuni-mainz.dersdjournal.org. For this compound, a relevant reaction pathway could involve further nitration, potentially an ipso-nitration where a nitro group is replaced by another nitro group. Such studies would involve calculating the energy barriers and geometries of transition states to elucidate the feasibility and mechanism of these transformations uni-mainz.deorganic-chemistry.orgnih.gov. While specific computational models for this compound's nitration are not detailed, research on ipso-nitration of related aromatic systems has shown these reactions can proceed via radical pathways or electrophilic aromatic substitution, with computational methods helping to distinguish between these mechanisms and identify key intermediates organic-chemistry.orgnih.gov.

Solvation Effects on Molecular and Radical Anion Properties

The presence of solvent molecules can significantly influence the properties of a compound, including its electronic structure, electron affinity, and redox potentials researchgate.netrsc.orgmdpi.commarquette.edunih.govajol.info. Computational methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD), are employed to simulate these solvation effects researchgate.netmdpi.commarquette.eduajol.info. For this compound, understanding how solvation affects its radical anion, formed upon reduction, is important researchgate.netnih.gov. Solvation can stabilize charged species, alter molecular geometries, and shift redox potentials by interacting with the charged or polar parts of the molecule researchgate.netrsc.orgmdpi.commarquette.eduajol.info. Studies on related nitroaromatic radical anions indicate that solvent polarity and specific interactions, such as hydrogen bonding, can play a crucial role in modulating their properties researchgate.netnih.govstir.ac.uk.

Charge Transfer Mechanisms and Delocalization within Anion Radicals

The electronic distribution and charge transfer within the radical anion of this compound are key areas of computational investigation researchgate.netnih.govnih.govmdpi.com. When a molecule accepts an electron to form a radical anion, the excess electron and negative charge are not always localized on a single atom but can be delocalized across the π-system of the molecule researchgate.netnih.govmdpi.com. Computational methods, such as the analysis of spin density distributions, are used to map out where the unpaired electron resides and how the charge is spread nrel.govnih.govmdpi.com. This delocalization influences the molecule's stability, reactivity, and spectroscopic properties researchgate.netnih.gov. For dinitroaromatic systems, the nitro groups are strong electron acceptors, facilitating the delocalization of the negative charge and spin density across the aromatic ring and the nitro substituents researchgate.netresearchgate.netnih.gov.

Compound List:

this compound

Future Directions in Dinitroisodurene Research

Exploration of Novel Synthetic Methodologies

The traditional approach to synthesizing dinitroisodurene involves the electrophilic nitration of isodurene, typically using a mixture of concentrated nitric and sulfuric acids. However, this method is known to produce a complex mixture of products, with ring nitration being only one of several competing reaction pathways. Research indicates that the nitration of 1,2,3,5-tetramethylbenzene with fuming nitric acid results in a variety of benzene (B151609) derivatives, cyclohexenones, and other side-products, with conventional ring nitration accounting for approximately 24% of the product mixture. publish.csiro.au This highlights a significant need for the development of more selective and efficient synthetic routes.

Future explorations in this area could focus on several promising avenues:

Advanced Nitrating Agents: Investigation into alternative nitrating agents beyond the conventional mixed-acid system could offer improved selectivity. Reagents such as nitronium salt derivatives or polymer-supported nitrating agents might provide milder reaction conditions and reduce the formation of unwanted by-products.

Catalytic Systems: The use of solid acid catalysts, such as zeolites or functionalized mesoporous materials, could offer shape-selective nitration, favoring the formation of the desired this compound isomer.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and stoichiometry. dtic.mil Applying flow chemistry to the nitration of isodurene could enhance safety, improve reproducibility, and potentially allow for the optimization of conditions to favor dinitration while minimizing side reactions.

| Methodology | Potential Advantages | Research Focus |

| Advanced Nitrating Agents | Higher selectivity, milder reaction conditions | Synthesis and screening of novel nitrating compounds |

| Catalytic Systems | Shape selectivity, catalyst recyclability | Development of tailored solid acid catalysts |

| Flow Chemistry | Enhanced safety, precise process control | Optimization of flow reactor parameters for this compound synthesis |

Deeper Understanding of Complex Reaction Networks and By-product Formation

The nitration of isodurene is not a simple, direct transformation but rather a complex network of parallel and consecutive reactions. The formation of various nitrated isomers, oxidized by-products, and rearrangement products complicates the isolation and purification of this compound. A thorough understanding of this reaction network is crucial for optimizing the synthesis.

Future research should aim to:

Identify and Characterize By-products: Detailed analytical studies, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, are needed to identify the full range of by-products formed during the nitration of isodurene.

Elucidate Reaction Mechanisms: Kinetic studies can help to unravel the competing reaction pathways and determine the factors that favor the formation of this compound over undesired products. Understanding the relative rates of mono- and di-nitration, as well as the kinetics of side-reactions, is essential for process optimization.

Investigate Isomer Distribution: The directing effects of the four methyl groups on the isodurene ring influence the position of the incoming nitro groups. A detailed study of the isomer distribution of this compound and its relationship to reaction conditions would provide valuable insights into the regioselectivity of the nitration process.

| By-product Category | Potential Formation Pathway | Analytical Challenge |

| Oxidized Products | Oxidation of methyl groups or the aromatic ring | Structural elucidation of complex oxygenated compounds |

| Rearrangement Products | Ipso-nitration followed by rearrangement | Isomer separation and identification |

| Over-nitrated Products | Further nitration of this compound | Low abundance and difficult separation from the main product |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor the progress of the nitration reaction in real-time is invaluable for understanding its kinetics and for process control. Traditional offline analytical methods are often insufficient for capturing the transient nature of reactive intermediates and the rapid changes in product distribution.

The application of in-situ spectroscopic techniques represents a significant step forward. Future research in this area will likely involve:

Raman Spectroscopy: This technique is well-suited for monitoring molecular vibrations and can provide real-time information on the concentrations of reactants, intermediates, and products in a reaction mixture. pnnl.govaiche.org The development of robust Raman probes and chemometric models could enable the on-line monitoring of this compound formation.

In-situ NMR Spectroscopy: While technically more challenging to implement, in-situ NMR offers detailed structural information that can be used to identify and quantify different species in the reaction mixture as they are formed.

Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR can be used to track the changes in functional groups during the reaction, providing valuable kinetic data.

| Spectroscopic Technique | Information Provided | Potential for this compound Research |

| Raman Spectroscopy | Real-time concentration profiles of key species | On-line process monitoring and kinetic analysis |

| In-situ NMR Spectroscopy | Detailed structural information of all components | Mechanistic studies and by-product identification |

| FTIR Spectroscopy | Changes in functional group concentrations | Complementary kinetic data to Raman spectroscopy |

Refinement of Computational Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms and predicting the properties of molecules. eurjchem.comresearchgate.net For this compound, refined computational models can provide insights that are difficult to obtain experimentally.

Future directions in computational research on this compound should include:

Predicting Reaction Pathways and Transition States: DFT calculations can be used to map the potential energy surface of the nitration reaction, identifying the transition states for the formation of this compound and competing by-products. This can help in understanding the factors that control the selectivity of the reaction.

Modeling Spectroscopic Properties: Computational models can predict the NMR, IR, and Raman spectra of this compound and its potential isomers and by-products. These predicted spectra can aid in the interpretation of experimental data and the identification of unknown compounds in the reaction mixture.

Understanding Substituent Effects: Theoretical studies can provide a quantitative understanding of how the electron-donating methyl groups in isodurene influence the reactivity and regioselectivity of the nitration reaction.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures | Elucidation of the reaction mechanism and prediction of product distribution |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and other electronic spectra | Understanding of the electronic properties of this compound |

| Molecular Dynamics (MD) | Simulation of the behavior of molecules in solution | Insights into solvent effects on the nitration reaction |

Q & A

Q. What are the established synthesis methods for Dinitroisodirene, and how are its purity and structural identity validated experimentally?

- Methodological Answer : Dinitroisodurene is synthesized via nitration of isodurene (1,2,3,5-tetramethylbenzene) using mixed acids (HNO₃/H₂SO₄). Key steps include controlled temperature (0–5°C) to avoid over-nitration and meticulous purification via recrystallization (e.g., ethanol/water) or column chromatography. Structural validation requires ¹H/¹³C NMR to confirm nitro group positioning and methyl substituents, mass spectrometry (MS) for molecular ion verification, and elemental analysis to ensure stoichiometric purity. For reproducibility, experimental protocols must detail solvent ratios, reaction times, and quenching procedures .

Q. What experimental conditions are critical for maintaining this compound’s stability during storage and handling?

- Methodological Answer : Stability studies involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds. This compound should be stored in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption. Accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC or FTIR monitoring can identify degradation byproducts. Contradictions in stability data often arise from impurities in starting materials; thus, baseline purity must be confirmed via chromatography .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Reactivity analysis requires kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and DFT calculations to map electron density distributions. For example, nitro groups at meta positions (relative to methyl substituents) create electron-deficient sites, enhancing SNAr activity. Experimental validation involves synthesizing derivatives (e.g., 2,4-dinitroisodurene) and comparing rate constants via UV-Vis spectroscopy or GC-MS. Contradictions in reactivity data may stem from solvent polarity effects or steric hindrance from methyl groups, necessitating multivariate analysis .

Q. What role does this compound serve in the design of high-energy-density materials (HEDMs), and what analytical methods quantify its energetic properties?

- Methodological Answer : As a precursor for HEDMs, this compound’s detonation velocity (VoD) and pressure (P) are calculated via the Kamlet-Jacobs equation, using experimental inputs from impact sensitivity tests (BAM fallhammer) and heat of combustion (bomb calorimetry). Advanced characterization includes X-ray crystallography to correlate molecular packing with stability and accelerated rate calorimetry (ARC) to predict thermal runaway thresholds. Contradictions between computational and experimental VoD values require recalibrating force fields in molecular dynamics simulations .

Q. How can isotopic labeling (e.g., ¹⁵N) of this compound clarify mechanistic pathways in catalytic reduction studies?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵NO₂ substitution) enables tracking nitro group reduction intermediates via in situ FTIR or NMR . For example, catalytic hydrogenation over Pd/C in deuterated solvents (e.g., D₂O/THF) reveals deuterium incorporation into amine products, confirming stepwise vs. concerted mechanisms. Data contradictions may arise from catalyst poisoning or isotopic scrambling, necessitating control experiments with unlabeled analogs .

Data Contradiction and Resolution Strategies

Q. How should researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments require re-refinement of raw diffraction data (e.g., using Olex2 or SHELX) and validation via Hirshfeld surface analysis to assess intermolecular interactions. Cross-referencing with Cambridge Structural Database (CSD) entries and ensuring data deposition in repositories (e.g., CCDC) enhances reproducibility. Contradictions often stem from overlooked disorder in methyl or nitro groups, necessitating higher-resolution datasets (≤ 0.8 Å) .

Q. What statistical approaches address variability in this compound’s spectroscopic characterization across laboratories?

- Methodological Answer : Inter-laboratory variability is mitigated through round-robin testing with standardized samples and multivariate regression (e.g., PCA) to identify outlier datasets. Calibration curves for NMR (e.g., using TMS) and MS (internal standards like perfluorokerosene) must be harmonized. Reporting confidence intervals for peak assignments (e.g., ±0.05 ppm for ¹H NMR) and adhering to IUPAC guidelines for spectral interpretation reduces ambiguity .

Methodological Best Practices

- Experimental Reproducibility : Document reaction conditions (e.g., stirring rate, cooling bath type) in supplementary materials to address subtle variables affecting yield .

- Data Presentation : Use tables to compare kinetic data (e.g., kobs vs. temperature) and figures to illustrate crystallographic packing, ensuring alignment with journal guidelines .

- Ethical Compliance : Disclose synthetic hazards (e.g., nitration exothermicity) and safety protocols in methodologies to meet institutional review standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.